Cas no 96-48-0 (Dihydrofuran-2(3H)-one)

1,4-Butyrolactone,also called γ-Butyrolactone,4-Hydroxybutyrate lactone.It is a colorless oily liquid,Miscible with water,Soluble in methanol\ethanol\acetone\Ether and benzene.Volatile with water vapor,In hot alkaline solutiondecomposition.Has a unique aromatic smell,It can be used as edible flavor,FEMANo.:3291.
2017year10month27day,The list of carcinogens published by the international agency for research on cancer of the World Health Organization is preliminarily sorted out for reference,γ-Butyrolactone in3In the list of carcinogens.
Dihydrofuran-2(3H)-one structure
Dihydrofuran-2(3H)-one structure
Dihydrofuran-2(3H)-one
96-48-0
C4H6O2
86.0892415046692
MFCD00005386
34860

Dihydrofuran-2(3H)-one Properties

Names and Identifiers

    • Dihydrofuran-2(3H)-one
    • 4-Hydroxybutyric acid gamma-lactone
    • BLO
    • endo-cis-5-Norbornene-endo-2,3-dicarboxylic anhydride
    • 4,5-Dihydro-2(3H)-furanone~4-Hydroxybutyric acid lactone
    • n-Butyronitrile
    • γ-butyrolactone
    • Gamma ButyroLactone
    • 1,4-Butyrolactone
    • 4-Hydroxybutanoic acid lactone (GBL)
    • gamma-Butyrolactone
    • 2,4-Dichloroaniline
    • 4-Butyrolactone
    • GBL
    • β-Butyrolactone
    • γ-Butyrolactone solution
    • 1,2-Butanolide
    • 1,4-Butanolide
    • 2-oxo-tetrahydrofurane
    • 4-Hydroxybutanoic acid lactone
    • 4-Hydroxybutyric acid-γ-lactone
    • butyrolactone
    • dihydro-furan-2-one
    • tetrahydrofuran-2-one
    • γ-Hydroxybutyric acid lactone
    • Gamma-butyrolactone(GBL)
    • Dihydro-2(3H)-furanone (ACI)
    • 1-Oxacyclopentan-2-one
    • 2,3,4,5-Tetrahydro-2-furanone
    • 2-Oxolanone
    • 2-Oxotetrahydrofuran
    • 4,5-Dihydro-2(3H)-furanone
    • 4-Butanolide
    • 4-Deoxytetronic acid
    • 4-Hydroxybutyric acid lactone
    • B 0767
    • Butanoic acid, 4-hydroxy-, γ-lactone
    • Butyric acid lactone
    • LBG 11785
    • NIH 10540
    • NSC 4592
    • Paint Clean G
    • Tetrahydro-2-furanone
    • γ-BL
    • γ-Butalactone
    • γ-Butyryllactone
    • +Expand
    • MFCD00005386
    • YEJRWHAVMIAJKC-UHFFFAOYSA-N
    • 1S/C4H6O2/c5-4-2-1-3-6-4/h1-3H2
    • O=C1CCCO1

Computed Properties

  • 86.03680
  • 0
  • 2
  • 0
  • 86.037
  • 6
  • 67.9
  • 0
  • 0
  • 0
  • 0
  • 0
  • 1
  • nothing
  • 2
  • 0
  • 26.3A^2

Experimental Properties

  • 0.32340
  • 26.30000
  • 1596
  • 1.4355-1.4375
  • MISCIBLE
  • 204-205 ºC
  • -45 ºC
  • 1.5 mm Hg ( 20 °C)
  • 98 ºC
  • 3291
  • Colorless to yellow oily liquid with a creamy aroma
  • Stable. Hygroscopic. Incompatible with strong oxidizing agents, strong acids, strong bases, strong reducing agents.
  • It is miscible with water, and also soluble in organic solvents such as methanol \ ethanol \ ether and benzene
  • Sensitive to light
  • 1.12

Dihydrofuran-2(3H)-one Security Information

Dihydrofuran-2(3H)-one Customs Data

  • 29322980
  • China Customs Code:

    2932209090

    Overview:

    2932209090. Other lactones. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2932209090. other lactones. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

Dihydrofuran-2(3H)-one Synthesis

Synthetic Circuit 1

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Copper (titania-supported) Solvents: 1,4-Dioxane ;  6 h, 50 bar, rt → 280 °C
Reference
Method for producing tetrahydrofuran, gamma-butyrolactone, or 1,4-butanediol using polyhydroxyalkanoate
, World Intellectual Property Organization, , ,

Synthetic Circuit 2

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Ceria ,  Copper ;  350 °C; 1 h, 220 °C
Reference
Study on deactivation and regeneration of Cu-CeO2-Al2O3 catalyst for hydrogenation of maleic anhydride to γ-butyrolactone
Qiu, Ailing, Nengyuan Huagong, 2015, 36(3), 4-10

Synthetic Circuit 3

Reaction Conditions
1.1 Catalysts: Copper(4+), [μ-[3,3′-(sulfonyldi-4,1-phenylene)bis[10,12-dimethyl-1,3,5,9,13-pen… ;  30 min
1.2 Reagents: Hydrogen peroxide Solvents: Water ;  8 h, reflux
Reference
Binuclear copper(II) complexes of new bis(macrocyclic) 16-membered pentaaza subunits are linked together by bridging nitrogen of amine: Synthesis, characterization and catalytic activity
Salavati-Niasari, Masoud; Amiri, Ahmad, Journal of Molecular Catalysis A: Chemical, 2005, 235(1-2), 114-121

Synthetic Circuit 4

Reaction Conditions
1.1 Catalysts: Copper(2+), [3,10-bis(phenylmethyl)-1,3,5,8,10,12-hexaazacyclotetradecane-κN1,κN… Solvents: Tetrahydrofuran ;  30 min
1.2 Reagents: Hydrogen peroxide Solvents: Water ;  8 h, reflux
Reference
Catalytic oxidation of tetrahydrofuran in the presence of 14-membered hexaaza macrocyclic copper(II) complexes with hydrogenperoxide
Salavati-Niasari, M.; Najafian, H., Journal of Chemical Research, 2003, (9), 538-539

Synthetic Circuit 5

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Chromia ,  Alumina ;  6 h, 0.06 MPa, 230 °C
Reference
Dehydrogenation reaction system for preparation of γ-butyrolactone
, China, , ,

Synthetic Circuit 6

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Lanthanum sesquioxide ,  Nickel monoxide ,  Tin oxide (SnO2) ;  2 h, 400 °C
1.2 Solvents: Tetrahydrofuran ;  2 h, 3.5 MPa, 170 °C
Reference
Catalyst for preparing γ-butyrolactone by maleic anhydride liquid phase hydrogenation, its preparation method and application, and method for preparing γ-butyrolactone
, China, , ,

Synthetic Circuit 7

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Nickel ,  Cerium Solvents: Tetrahydrofuran ;  5 h, 4 MPa, 150 °C
Reference
Modified nickel-silicon catalyst and its application in catalytic hydrogenation of maleic anhydride to preparing γ-butyrolactone
, China, , ,

Synthetic Circuit 8

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Cobalt oxide (Co3O4) Solvents: 1,4-Dioxane ;  10 h, 2 MPa, 483 K
Reference
Robust cobalt oxide catalysts for controllable hydrogenation of carboxylic acids to alcohols
Song, Song; Wang, Dong; Di, Lu; Wang, Chuanming; Dai, Weili; et al, Chinese Journal of Catalysis, 2018, 39(2), 250-257

Synthetic Circuit 9

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Platinum Solvents: 1,4-Dioxane ;  8 h, 5 MPa, 140 °C
Reference
Selective hydrodeoxygenation of 5-hydroxy-2(5H)-furanone to γ-butyrolactone over Pt/mesoporous solid acid bifunctional catalyst
Chen, Bingfeng; Li, Fengbo; Yuan, Guoqing, RSC Advances, 2017, 7(34), 21145-21152

Synthetic Circuit 10

Reaction Conditions
1.1 Reagents: Sodium bromate ,  Hydrogen bromide Solvents: Dichloromethane ,  Water ;  rt; overnight, rt
1.2 Reagents: Sodium bicarbonate ,  Sodium sulfite Solvents: Water ;  rt
Reference
Substituent and catalyst effects on GAC lactonization of γ-hydroxy esters
Brenna, Elisabetta; Distante, Francesco; Gatti, Francesco G.; Gatti, Giuseppe, Catalysis Science & Technology, 2017, 7(7), 1497-1507

Synthetic Circuit 11

Reaction Conditions
1.1 Reagents: Oxygen Catalysts: Palladium Solvents: (Trifluoromethyl)benzene ;  24 h, 1 atm, 50 °C
Reference
Non-plasmonic metal nanoparticles as visible light photocatalysts for the selective oxidation of aliphatic alcohols with molecular oxygen at near ambient conditions
Tana, Tana; Guo, Xiao-Wei; Xiao, Qi; Huang, Yiming; Sarina, Sarina; et al, Chemical Communications (Cambridge, 2016, 52(77), 11567-11570

Synthetic Circuit 12

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Silica ,  Silver nitrate ,  Chloroauric acid ;  3 MPa, 508 K
Reference
Efficient low-temperature selective hydrogenation of esters on bimetallic Au-Ag/SBA-15 catalyst
Zheng, Jianwei; Lin, Haiqiang; Wang, Ya-nan; Zheng, Xinlei; Duan, Xinping; et al, Journal of Catalysis, 2013, 297, 110-118

Synthetic Circuit 13

Reaction Conditions
1.1 Reagents: Potassium tert-butoxide Catalysts: (OC-6-52)-Carbonylchloro[2-(diphenylphosphino-κP)-N-[2-(diphenylphosphino-κP)eth… Solvents: Toluene ;  3 h, reflux
Reference
Method for producing compound with carbonyl group from alcohols by using ruthenium carbonyl complex having tridentate ligand as dehydrogenation oxidation catalyst
, World Intellectual Property Organization, , ,

Synthetic Circuit 14

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Cerium copper zirconium oxide ;  4 h, 4 kg/cm2, 250 °C
1.2 Reagents: Hydrogen ;  251 h, 4 kg/cm2, 240 °C
Reference
Methods for preparing γ-butyrolactone and N-methyl pyrrolidone from 1,4-butanediol
, Korea, , ,

Synthetic Circuit 15

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Ceria ,  Alumina ,  Copper ;  1 h, 0.1 MPa, 230 °C
Reference
Gas-phase hydrogenation of maleic anhydride to γ-butyrolactone at atmospheric pressure over Cu-CeO2-Al2O3 catalyst
Yu, Yang; Guo, Yanglong; Zhan, Wangcheng; Guo, Yun; Wang, Yanqin; et al, Journal of Molecular Catalysis A: Chemical, 2011, 337(1-2), 77-81

Synthetic Circuit 16

Reaction Conditions
1.1 Reagents: Hydrogen peroxide Catalysts: 3-(Hydroxydimethoxysilyl)-1-propanesulfonic acid (silica supported) Solvents: 1,1,1,3,3,3-Hexafluoro-2-propanol ,  Water ;  1.5 h, 50 °C
Reference
Supported Sulfonic Acid as Green and Efficient Catalyst for Baeyer-Villiger Oxidation with 30% Aqueous Hydrogen Peroxide
Piscopo, Calogero G.; Loebbecke, Stefan; Maggi, Raimondo; Sartori, Giovanni, Advanced Synthesis & Catalysis, 2010, 352(10), 1625-1629

Synthetic Circuit 17

Reaction Conditions
1.1 Reagents: Sodium carbonate ,  Cupric nitrate ,  Barium nitrate ,  Aluminum nitrate ,  Titanium sulfate (Ti(SO4)2) Catalysts: Barium oxide ,  Copper oxide (CuO) ,  Alumina ,  Titania Solvents: Cyclohexane ,  1-Hexanol ,  Water ;  12 h, pH 8 - 9, 40 °C; 12 h, 120 °C; 7 h, 550 °C
1.2 Reagents: Hydrogen ;  300 °C
1.3 Reagents: Hydrogen ;  180 - 270 °C
Reference
Preparation of catalyst for preparing γ-butyrolactone by gas phase hydrogenation of maleic anhydride at normal atmosphere
, China, , ,

Synthetic Circuit 18

Reaction Conditions
1.1 Catalysts: Dihydrotetrakis(tributylphosphine)ruthenium ;  10 h, 205 °C
Reference
Acceptorless, Neat, Ruthenium-Catalyzed Dehydrogenative Cyclization of Diols to Lactones
Zhao, Jing; Hartwig, John F., Organometallics, 2005, 24(10), 2441-2446

Synthetic Circuit 19

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Alumina ,  Copper ,  Titania
Reference
Preparation of Cu/TiO2-Al2O3 catalysts for vapor-phase hydrogenation of maleic anhydride to γ-butyrolactone at atmospheric pressure
Wang, Yubo; Guo, Yanglong; Guo, Yun; Wang, Yunsong; Lu, Guanzhong, Huaxue Tongbao, 2003, 66(10),

Synthetic Circuit 20

Reaction Conditions
1.1 Reagents: Hydrogen peroxide Catalysts: Scandium triflate Solvents: tert-Butanol ,  Water ;  30 min, rt
Reference
Discovery of novel homogeneous rare earth catalysts by IR-thermography: epoxide opening with alcohols and Baeyer-Villiger oxidations with hydrogen peroxide
Berkessel, Albrecht; Ashkenazi, Eli; Andreae, Marc R. M., Applied Catalysis, 2003, 254(1), 27-34

Synthetic Circuit 21

Reaction Conditions
1.1 250 h
Reference
Catalytic pyrolysis of lignin over hierarchical HZSM 5 zeolites prepared by post-treatment with alkaline solutions
Tang, Songshan; et al, Journal of Analytical and Applied Pyrolysis, 2019, 137, 86-95

Dihydrofuran-2(3H)-one Raw materials

Dihydrofuran-2(3H)-one Preparation Products

Dihydrofuran-2(3H)-one Related Literature